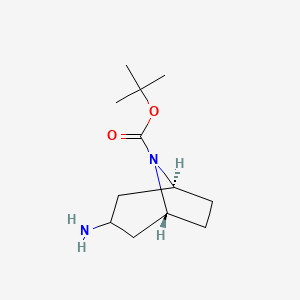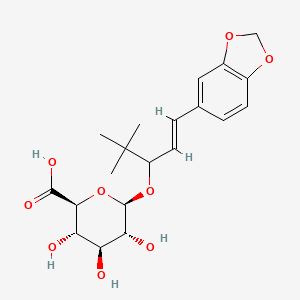![molecular formula C₅H₁₁Na₂O₇P B1144722 Natrium;[(2R,3S)-2,3-Dihydroxy-5-oxopentyl]hydrogenphosphat CAS No. 102916-66-5](/img/structure/B1144722.png)
Natrium;[(2R,3S)-2,3-Dihydroxy-5-oxopentyl]hydrogenphosphat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate is a complex organic compound with significant potential in various scientific fields. This compound features a sodium ion paired with a hydrogen phosphate group, which is further bonded to a (2R,3S)-2,3-dihydroxy-5-oxopentyl moiety. The unique structure of this compound allows it to participate in a variety of chemical reactions and makes it useful in numerous applications.
Wissenschaftliche Forschungsanwendungen
Sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can act as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
Similar compounds such as sodium phosphate are known to interact with various biological systems
Mode of Action
Sodium phosphate, a related compound, is known to work by increasing the amount of solute present in the intestinal lumen, thereby creating an osmotic gradient which draws water into the lumen . This mechanism may provide some insight into the potential interactions of Sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] Hydrogen Phosphate with its targets.
Biochemical Pathways
It’s worth noting that phosphates are involved in numerous biochemical pathways, including energy metabolism and signal transduction
Pharmacokinetics
Sodium phosphate is known to increase fecal water content, which can affect its bioavailability
Result of Action
The effects of similar compounds, such as sodium phosphate, include increased water content in the intestines
Action Environment
Factors such as ph and temperature can often impact the stability and efficacy of similar compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate typically involves the reaction of a suitable dihydroxy ketone with a phosphate source under controlled conditions. One common method involves the use of (2R,3S)-2,3-dihydroxy-5-oxopentanal as a starting material, which is reacted with sodium hydrogen phosphate in an aqueous medium. The reaction is usually carried out at a slightly elevated temperature to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate can undergo various types of chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydrogen phosphate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxy groups can yield diketones or carboxylic acids, while reduction of the ketone group can produce secondary alcohols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] dihydrogen phosphate
- Sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] monohydrogen phosphate
Uniqueness
Compared to similar compounds, sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate has a unique balance of functional groups that allows it to participate in a wider range of chemical reactions. Its specific stereochemistry also makes it a valuable tool in stereoselective synthesis and biochemical studies.
Eigenschaften
IUPAC Name |
sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O7P.Na/c6-2-1-4(7)5(8)3-12-13(9,10)11;/h2,4-5,7-8H,1,3H2,(H2,9,10,11);/q;+1/p-1/t4-,5+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGCHMBMAJPEIE-UYXJWNHNSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)C(C(COP(=O)(O)[O-])O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C=O)[C@@H]([C@@H](COP(=O)(O)[O-])O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NaO7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







